Magnesium fluoride

Catalog No.
S585858
CAS No.
7783-40-6
M.F
F2Mg
M. Wt
62.302 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium fluoride

CAS Number

7783-40-6

Product Name

Magnesium fluoride

IUPAC Name

magnesium;difluoride

Molecular Formula

F2Mg

Molecular Weight

62.302 g/mol

InChI

InChI=1S/2FH.Mg/h2*1H;/q;;+2/p-2

InChI Key

ORUIBWPALBXDOA-UHFFFAOYSA-L

SMILES

[F-].[F-].[Mg+2]

Synonyms

4-((4-chlorophenyl)methyl)-2- (hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)- phthalazinone HCl, 4-(p-chlorobenzyl)-2-(N-methylperhydroazepinyl-(4))-1-(2H)-phthalazinone, A 5610, A-5610, Afluon, Allergodil, Astelin, azelastine, azelastine hydrochloride, Azeptin, Corifina, Loxin, Optilast, Optivar, Rhinolast, Vividrin akut Azelastin

Canonical SMILES

[F-].[F-].[Mg+2]
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Magnesium fluoride, represented by the chemical formula MgF₂, is an ionic compound formed from magnesium and fluorine. It is a white crystalline solid that is stable and non-hygroscopic, exhibiting slight solubility in dilute acids but remaining insoluble in alcohol. Magnesium fluoride is known for its unique optical properties, particularly its ability to fluoresce purple under ultraviolet light . The compound has a tetragonal crystal structure and is characterized by a molar mass of 62.302 g/mol, a melting point of 1260°C, and a boiling point of 2260°C .

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  • Azelastine is generally well-tolerated, but common side effects include nasal burning or irritation.
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The formation of magnesium fluoride typically occurs through the reaction of magnesium with fluorine gas:

2Mg+F22MgF22\text{Mg}+\text{F}_2\rightarrow 2\text{MgF}_2

In this synthesis reaction, magnesium loses two electrons to form Mg²⁺ ions, while fluorine gains one electron to form F⁻ ions. The resulting product is an ionic compound

1
. Additionally, magnesium fluoride can be synthesized through the reaction between magnesium oxide and ammonium bifluoride:

MgO+(NH4)HF2MgF2+NH3+H2O\text{MgO}+(\text{NH}_4)\text{HF}_2\rightarrow \text{MgF}_2+\text{NH}_3+\text{H}_2\text{O}

This method highlights the versatility in synthesizing magnesium fluoride from different precursors .

Several methods exist for synthesizing magnesium fluoride:

  • Direct Reaction: As described above, combining magnesium with fluorine gas yields magnesium fluoride.
  • From Magnesium Oxide: Reacting magnesium oxide with ammonium bifluoride is another common synthesis route.
  • Fluorination Method: This involves dissolving magnesium chloride in hydrofluoric acid to produce nanoparticles of magnesium fluoride, which are particularly useful for optical applications .
  • Microwave-Assisted Synthesis: A modern technique that allows for controlled particle formation and morphology adjustment .

Magnesium fluoride has a wide array of applications across various fields:

  • Optical Coatings: It is widely used in anti-reflective coatings on glass and lenses due to its low refractive index and durability against UV and infrared light.
  • Pharmaceuticals: The compound is utilized in medications aimed at treating cardiovascular issues and osteoporosis.
  • Industrial Uses: Magnesium fluoride serves as a chelating agent in various industrial processes and can be used in producing other alloys .
  • Nanoparticle

Research has shown that magnesium fluoride interacts with various biological systems and materials. For instance, it has been studied for its role in forming complexes with other halides and its ability to act as both a hydrogen bond and halogen bond acceptor. This property enhances its utility in organic synthesis reactions where C–F bond formation is desired . Additionally, studies indicate that magnesium fluoride's ionic nature allows it to participate effectively in enzyme reactions within biological contexts.

Several compounds share similarities with magnesium fluoride, primarily due to their ionic nature or the presence of fluorine. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Calcium FluorideCaF₂Naturally occurring mineral (fluorspar); used in metallurgy.
Barium FluorideBaF₂High refractive index; used in optical applications.
Strontium FluorideSrF₂Similar properties to calcium fluoride; used in optics.
Lithium FluorideLiFLow melting point; used as a flux in metallurgy.

Uniqueness of Magnesium Fluoride

Magnesium fluoride stands out due to its specific optical properties, particularly its ability to fluoresce under ultraviolet light, making it ideal for specialized applications like anti-reflective coatings. Its biological relevance as an essential mineral further distinguishes it from other fluorides that lack such roles in human health.

Magnesium fluoride (MgF₂) is an ionically bonded inorganic compound that exhibits polymorphism, existing in different crystalline structures depending on temperature and pressure conditions [1]. The compound naturally occurs as the mineral sellaite and is characterized by its colorless to white crystalline appearance [2]. Magnesium fluoride's crystallographic structure is of significant interest due to its wide range of applications in optics, particularly for components used in ultraviolet and infrared spectral regions [10].

Tetragonal Rutile Structure (P4₂/mnm Space Group)

At ambient conditions, magnesium fluoride crystallizes in a tetragonal rutile-type structure with the space group P4₂/mnm [14]. This structure is isomorphic to that of titanium dioxide (TiO₂) in its rutile form [6]. In this configuration, the crystal structure is three-dimensional with magnesium cations (Mg²⁺) located in a centered tetragonal lattice arrangement [6]. The fluoride ions (F⁻) are positioned in the same plane as their neighboring magnesium ions and are associated with them, grouped in pairs [6].

The tetragonal rutile structure of magnesium fluoride features a mixture of corner-sharing and edge-sharing octahedra [31]. These octahedra are arranged in an alternating pattern throughout the crystal lattice, creating a highly ordered three-dimensional network [31]. This arrangement contributes to the material's stability and its characteristic physical properties, including its high melting point and low solubility in water [6].

The symmetry operations of the P4₂/mnm space group include a four-fold screw axis along the c-direction and mirror planes perpendicular to the a and b axes [14]. This symmetry arrangement results in a unit cell containing two formula units of magnesium fluoride [15] [31].

Cubic Phase (Pa-3 Space Group)

Under high-pressure conditions, magnesium fluoride undergoes phase transitions to different crystallographic structures [18]. At approximately 14 GPa, magnesium fluoride transforms from the tetragonal rutile-type structure to a cubic phase with the space group Pa-3 [4] [20]. This high-pressure cubic phase is classified as a modified fluoride structure, also known as the PdF₂-type structure [4].

The Pa-3 cubic phase of magnesium fluoride represents a significant structural reorganization compared to the ambient-pressure tetragonal phase [23]. In this high-pressure form, the coordination environment of the magnesium ions changes, resulting in a more densely packed structure [20]. The transition to this cubic phase is accompanied by an increase in the coordination number of magnesium from six to a higher value, reflecting the more efficient packing arrangement under pressure [18] [23].

Experimental studies using angle-dispersive X-ray powder diffraction and density-functional plane-wave methods have confirmed this phase transition sequence [23]. The cubic Pa-3 phase exists as a metastable phase during decompression and can be retained at ambient conditions following specific pressure-temperature treatment protocols [4] [20].

Coordination Geometry

In the tetragonal rutile structure of magnesium fluoride, the coordination geometry is characterized by a 6:3 arrangement [6]. Each magnesium ion (Mg²⁺) is coordinated by six fluoride ions (F⁻) in an octahedral configuration, while each fluoride ion is surrounded by three magnesium ions in a trigonal planar geometry [6] [7].

The octahedral coordination of magnesium in the rutile structure features slightly distorted octahedra [7]. Analysis of the bond lengths reveals that there are typically two shorter and four longer magnesium-fluorine bonds within each octahedron [7]. This distortion from perfect octahedral symmetry influences the material's optical properties, particularly its birefringence [10].

In the high-pressure cubic Pa-3 phase, the coordination geometry changes significantly [20]. The magnesium ions adopt a higher coordination number, reflecting the more efficient packing arrangement under pressure [18] [23]. This structural reorganization is accompanied by changes in the bond lengths and angles, affecting the material's physical properties under high-pressure conditions [20].

The coordination geometry of magnesium fluoride is of particular interest for understanding its surface properties and catalytic activity [11]. At crystal surfaces and in nanostructured forms, coordinatively unsaturated magnesium sites can act as Lewis acid centers, contributing to the material's catalytic behavior [11] [16].

Lattice Parameters and Constants

The lattice parameters of magnesium fluoride vary depending on its crystallographic phase and the conditions under which measurements are taken [15]. For the tetragonal rutile structure at ambient conditions, the lattice constants are a = b = 4.6213 Å and c = 3.0519 Å [15] [19]. These values define the dimensions of the unit cell, which contains two formula units of magnesium fluoride [31].

The tetragonal structure is characterized by a c/a ratio of approximately 0.66, which is typical for rutile-type compounds [15]. This ratio influences the anisotropic properties of magnesium fluoride crystals, including their thermal expansion behavior and optical characteristics [12] [25].

For the high-pressure cubic Pa-3 phase, the lattice parameter has been determined to be a = 4.7615 Å, with a corresponding unit cell volume of 107.952 ų [26]. This cubic structure represents a more compact arrangement compared to the ambient-pressure tetragonal phase [20] [26].

The following table summarizes the key lattice parameters for magnesium fluoride in its different crystallographic phases:

PhaseSpace GroupLattice Constants (Å)Unit Cell Volume (ų)Reference
TetragonalP4₂/mnma = b = 4.6213, c = 3.051965.17 [15] [19]
CubicPa-3a = 4.7615107.952 [26]

The bond lengths in magnesium fluoride also provide important structural information [6]. In the tetragonal rutile structure, the magnesium-fluorine bond length is approximately 2.07 Å [6]. Computational studies have calculated the average magnesium-fluorine bond length to be around 1.745 Å, with variations depending on the specific computational method employed [29].

The thermal expansion coefficients of magnesium fluoride exhibit anisotropic behavior, with values of 13.7 × 10⁻⁶/°C parallel to the c-axis and 8.9 × 10⁻⁶/°C perpendicular to the c-axis at room temperature [25]. This anisotropy in thermal expansion is directly related to the tetragonal crystal structure and influences the material's behavior in optical applications where thermal stability is critical [12] [25].

Cleavage Planes and Crystal Habits

Magnesium fluoride exhibits specific cleavage planes that reflect its underlying crystal structure [22]. The primary cleavage planes in magnesium fluoride are the {110} planes, which correspond to the natural breaking points in the crystal lattice [22] [13]. These cleavage planes are important for understanding the mechanical properties and fracture behavior of magnesium fluoride crystals [13].

The cleavage factor, which represents the degree of slip motion and cleavage fracture, varies for different crystal planes in magnesium fluoride [13]. Experimental studies have shown that the cleavage factor is highest for the (110) crystal plane and lowest for the (001) crystal plane [13]. This variation explains why cleavage fracture is more likely to occur along the (110) plane, while plastic deformation is more prone to occur on the (001) plane [13].

The crystal habits of magnesium fluoride are influenced by its tetragonal structure and growth conditions [6]. Naturally occurring sellaite (mineral form of magnesium fluoride) typically forms prismatic crystals with well-developed faces [6] [2]. Synthetic magnesium fluoride crystals can be grown using various methods, including the Czochralski technique, which allows for the production of large single crystals with controlled orientation [22].

Common crystal orientations observed in magnesium fluoride include the (001), (100), (110), and (111) faces [15] [22]. These different crystal faces exhibit varying physical and chemical properties, which are important for applications in optics and catalysis [22]. The anisotropy of deformation behaviors in magnesium fluoride single crystals is directly related to the crystal orientation and cleavage planes [13].

The hardness of magnesium fluoride crystals also shows anisotropic behavior, with the (110) crystal plane exhibiting the highest hardness and the (001) crystal plane showing the lowest hardness [13]. This anisotropy in mechanical properties is consistent with the variation in cleavage factors and reflects the directional nature of the chemical bonds in the crystal structure [13].

Surface Structure and Characteristics

The surface structure of magnesium fluoride crystals plays a crucial role in determining their physical, chemical, and catalytic properties [11]. The termination of the crystal at different crystallographic planes results in unique surface structures with varying coordination environments for the surface atoms [11] [16]. These surface structures influence properties such as adsorption behavior, catalytic activity, and optical characteristics [11].

Nanostructured magnesium fluoride exhibits catalytic activity significantly different from its conventional counterparts due to the presence of coordinatively unsaturated cations on the surface [11] [16]. When partially hydroxylated, the material combines Brønsted and Lewis acidity, enhancing its catalytic properties [11]. The surface structure of magnesium fluoride can be examined in various pure and partially hydroxylated terminations to understand the individual interactions contributing to its catalytic activity [16].

Quantum chemical calculations combined with surface thermodynamics have been used to predict the relative stability of different surface terminations under varying conditions of temperature and pressure [11] [16]. These studies have shown that the shape of magnesium fluoride crystals can be predicted using Wulff constructions, which relate the equilibrium crystal shape to the surface energies of different crystallographic faces [16].

MgF₂(110) Surface Properties

The (110) surface of magnesium fluoride is one of the most important crystal faces due to its stability and unique properties [13]. This surface exposes both magnesium and fluoride ions, creating a complex surface structure with potential for various chemical interactions [11]. The (110) surface is characterized by rows of alternating magnesium and fluoride ions, with the magnesium ions being coordinatively unsaturated compared to their bulk counterparts [11].

Studies on the MgF₂(110) surface have shown that it exhibits significant Lewis acidity due to the presence of coordinatively unsaturated magnesium sites [11]. These sites can act as electron pair acceptors, facilitating interactions with electron-rich species [11]. The basicity and position of the fluoride ions on the surface are also important factors influencing the surface properties and adsorption behavior [11].

Adsorption of molecules such as water and hydrogen fluoride on the MgF₂(110) surface has been modeled using density functional theory and other computational methods [11]. These studies have revealed that the adsorption is governed by the synergetic effect of acid-base pairs rather than simply by the number of missing coordination partners of cationic sites [11]. This understanding is crucial for designing magnesium fluoride-based catalysts with tailored surface properties [11] [16].

The cleavage factor for the (110) crystal plane in magnesium fluoride is 1, indicating that this plane is most prone to cleavage fracture [13]. This property is important for understanding the mechanical behavior of magnesium fluoride crystals and for controlling the surface structure during processing and application [13].

Other Notable Crystal Faces

In addition to the (110) surface, magnesium fluoride exhibits several other notable crystal faces with distinct properties [22]. The (001), (100), and (111) crystal faces are commonly observed in both natural and synthetic magnesium fluoride crystals [15] [22]. Each of these faces presents a different arrangement of magnesium and fluoride ions at the surface, resulting in varying chemical and physical properties [13] [22].

The (001) crystal face of magnesium fluoride has a cleavage factor of 0, indicating that cleavage fracture is difficult to generate on this surface [13]. Instead, this face is most prone to plastic deformation, making it important for applications where mechanical processing is required [13]. The surface structure of the (001) face exposes a different coordination environment compared to the (110) face, influencing its adsorption and catalytic properties [11].

The (010) crystal face has intermediate properties between the (001) and (110) faces, with a cleavage factor of 0.5 for both the (110) and (1̅10) cleavage planes [13]. This indicates that the degree of cleavage fracture for these planes is the same on the (010) crystal face [13].

Surface terminations of different crystal faces can be modified through processes such as hydroxylation, which introduces hydroxyl groups at the surface [11]. These modifications can significantly alter the surface properties, including acidity, basicity, and catalytic activity [11]. Theoretical results have indicated that surface hydroxyls can exhibit Brønsted basicity or acidity depending on their specific environment [11].

Physical Description

OtherSolid; PelletsLargeCrystals

Hydrogen Bond Acceptor Count

2

Exact Mass

61.9818480 g/mol

Monoisotopic Mass

61.9818480 g/mol

Heavy Atom Count

3

Other CAS

7783-40-6

General Manufacturing Information

All other basic inorganic chemical manufacturing
Paint and coating manufacturing
Magnesium fluoride (MgF2): ACTIVE

Dates

Modify: 2023-08-15

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